2,4-Difluoro-5-iodobenzoic acid
Overview
Description
2,4-Difluoro-5-iodobenzoic acid is a chemical compound with the empirical formula C7H3F2IO2 . It has a molecular weight of 284.00 .
Synthesis Analysis
The synthesis of this compound can be achieved by taking 2,4-difluorobenzoic acid as a starting material, and using sodium percarbonate and elemental iodine as green iodination reagents . A mild iodination reaction is performed under an acidic condition, and a high-purity target product is obtained .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC1=C(C(O)=O)C=C(I)C(F)=C1
. The InChI code for the compound is 1S/C7H3F2IO2/c8-4-2-5 (9)6 (10)1-3 (4)7 (11)12/h1-2H, (H,11,12)
. Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, sealed, and dry, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
2,4-Difluoro-5-iodobenzoic acid is used as a synthetic intermediate in various chemical processes. Deng et al. (2015) discuss the synthesis of 2,4,5-trifluorobenzoic acid, a related compound, demonstrating its importance in pharmaceutical industry and material science. This synthesis involves a microflow process for creating an aryl-Grignard reagent which is then reacted with gaseous CO2 (Deng, Shen, Zhao, Yan, & Zhang, 2015).
Zhang et al. (2020) detail the practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a compound closely related to this compound, from 2,4-difluoro-3-chlororobenzoic acid. This process involves steps such as nitration, esterification, and hydrolysis, yielding a key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs (Zhang, Bi, Wang, Zhao, Yang, Zhu, & Wang, 2020).
Thermodynamic Studies
Tan and Sabbah (1994) conducted a thermodynamic study on isomers of iodobenzoic acid, which includes compounds similar to this compound. Their research focused on understanding the sublimation enthalpy, vapor pressures, and enthalpies of fusion of these acids, providing valuable insights into their physical properties (Tan & Sabbah, 1994).
Applications in Material Science
The research by Du, Ren, and Zhang (2020) highlights the construction of lanthanide ternary complexes using 2,4-difluorobenzoic acid, a compound structurally similar to this compound. These complexes were studied for their crystal structures, thermoanalytical properties, and luminescence characteristics, showcasing the potential of such compounds in advanced material science applications (Du, Ren, & Zhang, 2020).
Oxidation Reactions and Organic Chemistry
Zhdankin et al. (2005) describe the preparation of esters of 2-iodoxybenzoic acid (IBX-esters), which are valuable as oxidizing reagents in organic chemistry. These compounds, related to this compound, exhibit properties useful for the oxidation of alcohols to aldehydes or ketones, demonstrating the role of such compounds in synthetic organic chemistry (Zhdankin, Koposov, Litvinov, Ferguson, McDonald, Luu, & Tykwinski, 2005).
Safety and Hazards
This compound is considered hazardous. It has been classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301: Toxic if swallowed . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .
Properties
IUPAC Name |
2,4-difluoro-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBABFNFGBPWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456325 | |
Record name | 2,4-DIFLUORO-5-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161531-51-7 | |
Record name | 2,4-DIFLUORO-5-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluoro-5-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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